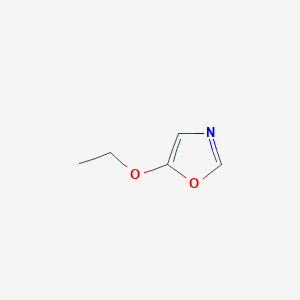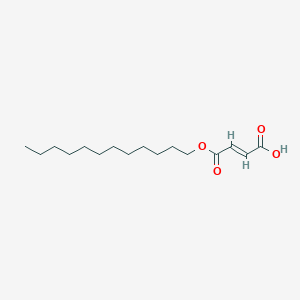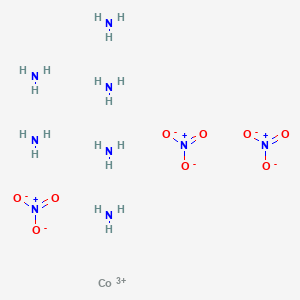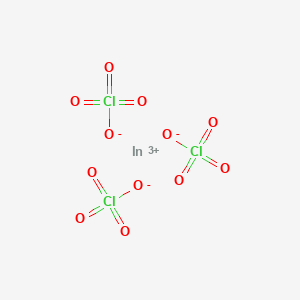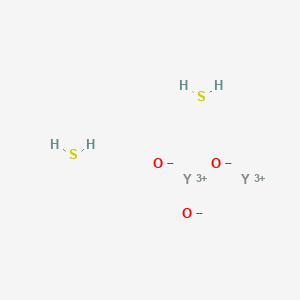
Yttrium oxide sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Yttrium oxide sulfide is a compound that has gained significant attention in scientific research due to its unique properties. This compound is a promising material for various applications, including catalysis, energy storage, and biomedical applications. In
Mecanismo De Acción
The mechanism of action of yttrium oxide sulfide is not fully understood. However, studies have suggested that its unique properties, such as its high surface area and electronic structure, contribute to its excellent catalytic activity and energy storage capabilities.
Efectos Bioquímicos Y Fisiológicos
Yttrium oxide sulfide has not been extensively studied for its biochemical and physiological effects. However, studies have suggested that it is biocompatible and has low toxicity, making it a promising material for biomedical applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Yttrium oxide sulfide has several advantages for lab experiments, including its high stability, low toxicity, and excellent catalytic activity. However, one limitation of yttrium oxide sulfide is its high cost, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of yttrium oxide sulfide. In the field of catalysis, future research could focus on optimizing the synthesis method and exploring its catalytic activity for new reactions. In the field of energy storage, future research could focus on improving its cycling stability and exploring its potential for other energy storage applications. In biomedical applications, future research could focus on exploring its potential as a drug delivery system or as a contrast agent for other imaging modalities. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of yttrium oxide sulfide.
Métodos De Síntesis
The synthesis of yttrium oxide sulfide involves the reaction of yttrium oxide with hydrogen sulfide gas at high temperatures. This reaction results in the formation of yttrium oxide sulfide, which can be further characterized using various analytical techniques such as X-ray diffraction, scanning electron microscopy, and transmission electron microscopy.
Aplicaciones Científicas De Investigación
Yttrium oxide sulfide has been extensively studied for its potential applications in various fields. In the field of catalysis, yttrium oxide sulfide has been shown to exhibit excellent catalytic activity for various reactions, including the hydrogenation of alkenes and the oxidative dehydrogenation of propane. In the field of energy storage, yttrium oxide sulfide has been explored as an electrode material for lithium-ion batteries due to its high specific capacity and good cycling stability. In biomedical applications, yttrium oxide sulfide has been investigated for its potential as a contrast agent for magnetic resonance imaging (MRI) due to its high relaxivity.
Propiedades
Número CAS |
11099-13-1 |
|---|---|
Nombre del producto |
Yttrium oxide sulfide |
Fórmula molecular |
H4O3S2Y2 |
Peso molecular |
293.98 g/mol |
Nombre IUPAC |
oxygen(2-);sulfane;yttrium(3+) |
InChI |
InChI=1S/3O.2H2S.2Y/h;;;2*1H2;;/q3*-2;;;2*+3 |
Clave InChI |
IDBALYOVRPIEAM-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].S.S.[Y+3].[Y+3] |
SMILES canónico |
[O-2].[O-2].[O-2].S.S.[Y+3].[Y+3] |
Otros números CAS |
11099-13-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




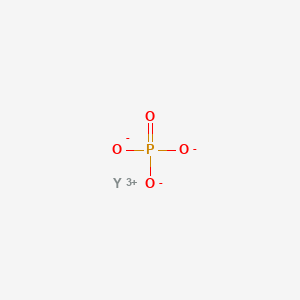
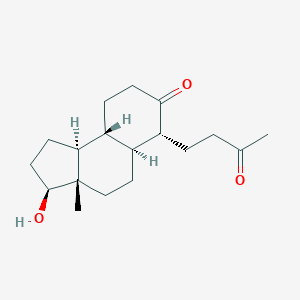
![2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B79102.png)
